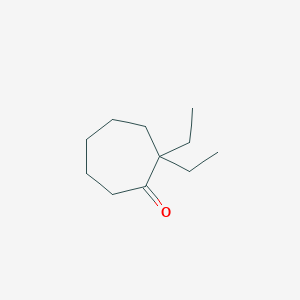

2,2-Diethylcycloheptanone

Description

2,2-Diethylcycloheptanone is a cyclic ketone derivative featuring a seven-membered cycloheptanone ring with two ethyl groups symmetrically substituted at the 2-position. The compound’s structure (C₁₁H₂₀O) includes a ketone functional group at position 1, which confers reactivity typical of cyclic ketones, such as participation in nucleophilic additions and condensations. Applications of such derivatives often span agrochemicals, fragrances, and pharmaceutical intermediates, though direct uses of this compound remain understudied in the literature.

Properties

Molecular Formula |

C11H20O |

|---|---|

Molecular Weight |

168.28 g/mol |

IUPAC Name |

2,2-diethylcycloheptan-1-one |

InChI |

InChI=1S/C11H20O/c1-3-11(4-2)9-7-5-6-8-10(11)12/h3-9H2,1-2H3 |

InChI Key |

FOWLIKRFLDZZLY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCCCC1=O)CC |

Origin of Product |

United States |

Comparison with Similar Compounds

5-[(4-Chlorophenyl)methyl]-2,2-dimethylcyclopentanone ()

This cyclopentanone derivative (C₁₅H₁₇ClO) features a five-membered ring with 2,2-dimethyl and 4-chlorophenylmethyl substituents. Key comparisons include:

- Synthesis: The compound is synthesized via alkylation using sodium hydride and methyl halide, followed by hydrolysis . In contrast, 2,2-Diethylcycloheptanone may require bulkier reagents due to steric hindrance from the seven-membered ring.

- Applications: This derivative serves as an intermediate for metconazole, a fungicide , whereas this compound’s applications are less documented.

Cyclohexanone Derivatives

2-(Ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone ()

This cyclohexanone derivative (C₁₄H₁₉NO₂) contains amino and hydroxyphenyl substituents. Comparisons include:

- Substituent Effects: The polar hydroxyphenyl group increases solubility in polar solvents, while the ethylamino group may enable coordination chemistry. In contrast, this compound’s nonpolar ethyl groups likely enhance lipophilicity.

- Analytical Characterization: High-purity 2-(ethylamino)-2-(3-hydroxyphenyl)-cyclohexanone is confirmed via ¹H NMR , a technique equally applicable to verifying this compound’s structure.

Other Cyclic Ketones

Cyclopentanone Derivatives with Acetyloxy and Methyl Groups ()

Compounds like 3-Heptanone, 6-(acetyloxy)-2-methyl- (C₁₀H₁₈O₃), highlight substituent diversity. Comparisons include:

- Functional Group Influence: Acetyloxy groups introduce ester functionalities, enabling hydrolysis or transesterification reactions, whereas this compound’s ethyl groups limit such reactivity.

- Synthetic Flexibility: The modular synthesis of substituted cyclopentanones contrasts with the challenges of functionalizing larger rings like cycloheptanone due to steric and electronic factors.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.